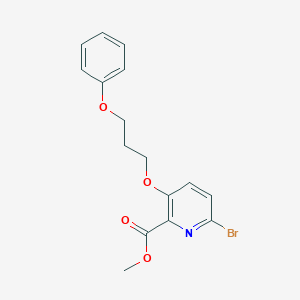

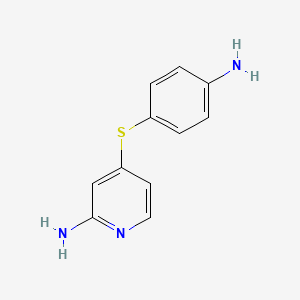

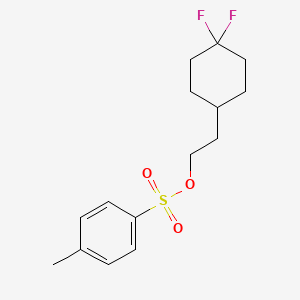

![molecular formula C14H28N2O5 B1397983 tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate CAS No. 1262534-14-4](/img/structure/B1397983.png)

tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate

Übersicht

Beschreibung

The compound “tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate” is a type of carbamate. It is a protected hydroxylamine, and is an N-alkyl-N-benzyloxy carbamate . The molecular formula of this compound is C13H28N2O5 .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl carbamate in palladium-catalyzed reactions . It has been used in the synthesis of N-Boc-protected anilines . The compound also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) . The average mass of the compound is 292.372 Da .Chemical Reactions Analysis

The compound is involved in C-N cross coupling reactions . It has been reported to react with fluorescein ditriflate . It also reacts with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The compound is a powder . It has a melting point of 71-75 degrees Celsius . The compound should be stored at room temperature, in a dark place, and under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

- Chemical Synthesis : Wu (2011) demonstrated a synthesis method involving tert-butyl-(2-(2-hydroxy)ethyl)carbamate, showcasing its utility in chemical reactions (Wu, 2011).

- Regioselective Deprotection and Acylation : Pak and Hesse (1998) described the synthesis of a compound containing tert-butyl N-[(tert-butoxy)carbonyl] groups, highlighting the importance of this class of compounds in complex chemical syntheses (Pak & Hesse, 1998).

Intermediate Compounds

- Biologically Active Compounds : Zhao et al. (2017) synthesized an intermediate compound using tert-butyl carbamate, which is critical in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

- Silyl Carbamates in Transformations : Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, signifying its role in the modification of amino groups (Sakaitani & Ohfune, 1990).

Novel Applications

- Glycosylative Transcarbamylation : Henry and Lineswala (2007) utilized tert-butyl carbamates for glycosylation reactions, producing anomeric 2-deoxy-2-amino sugar carbamates, which are useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Crystallographic and Structural Studies

- Crystal Structure Analysis : Kant et al. (2015) examined the crystal structure of a tert-butyl carbamate derivative, providing insights into molecular conformations and interactions (Kant et al., 2015).

Catalysis and Reaction Efficiency

- Catalysis in N-tert-Butoxycarbonylation : Chankeshwara and Chakraborti (2006) demonstrated the use of tert-butyl carbamates in catalyzing the N-tert-butoxycarbonylation of amines, emphasizing its role in efficient and selective chemical reactions (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16-12(18)21-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGVSKHPLRADTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

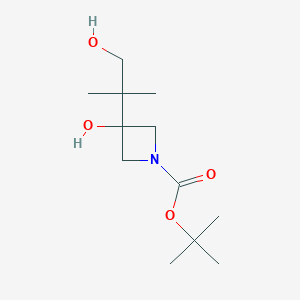

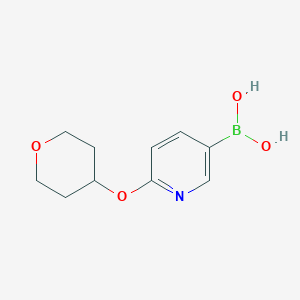

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

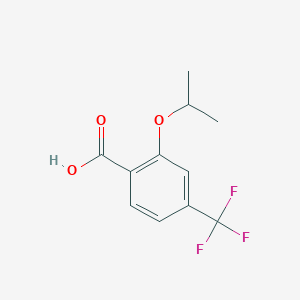

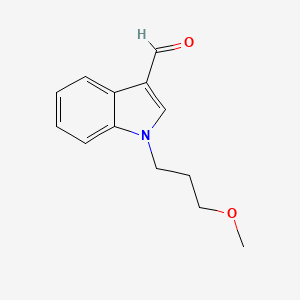

![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)